2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid
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Overview
Description
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with two pyridin-2-ylamino groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for larger-scale production, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction reactions.
Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amino-substituted derivatives, and various substituted pyridine compounds.
Scientific Research Applications
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid involves its ability to bind to DNA grooves and mediate DNA cleavage through peroxide mechanisms . This interaction with DNA can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: This compound also features pyridine rings and has been studied for its coordination chemistry and magnetic properties.
1,4-Bis(5-phenyloxazol-2-yl)benzene: Another compound with a benzene core and substituted heterocyclic rings, used in materials science.
Uniqueness
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups
Properties
CAS No. |
62763-84-2 |
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Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2,5-bis(pyridin-2-ylamino)terephthalic acid |
InChI |
InChI=1S/C18H14N4O4/c23-17(24)11-10-14(22-16-6-2-4-8-20-16)12(18(25)26)9-13(11)21-15-5-1-3-7-19-15/h1-10H,(H,19,21)(H,20,22)(H,23,24)(H,25,26) |
InChI Key |
BGSKJRMEMDUSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=N3)C(=O)O |
Origin of Product |
United States |
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